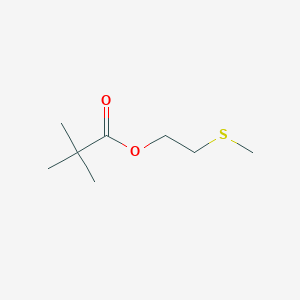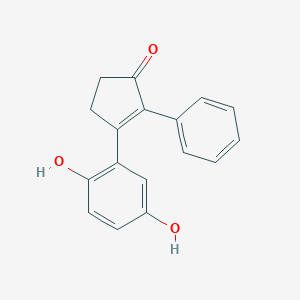
3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne is a chemical compound with the molecular formula C10H4N2O2 It is characterized by the presence of ethynyl groups and a nitro group attached to a hexene-diyne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 1,3-butadiyne and nitroalkenes.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The ethynyl groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides, amines, and thiols can react with the ethynyl groups under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials with specific properties, such as conductivity and reactivity.
Mecanismo De Acción
The mechanism of action of 3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne involves its ability to participate in various chemical reactions. The ethynyl groups can form covalent bonds with other molecules, while the nitro group can undergo reduction or oxidation. These reactions can lead to the formation of new compounds with different properties and activities.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Diethynylhex-3-en-1,5-diyne: Similar structure but lacks the nitro group.
1,3-Butadiyne: A simpler compound with two ethynyl groups.
Nitroalkenes: Compounds with a nitro group attached to an alkene backbone.
Uniqueness
3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne is unique due to the combination of ethynyl and nitro groups in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
823813-67-8 |
|---|---|
Fórmula molecular |
C10H3NO2 |
Peso molecular |
169.14 g/mol |
Nombre IUPAC |
3,4-diethynyl-1-nitrohex-3-en-1,5-diyne |
InChI |
InChI=1S/C10H3NO2/c1-4-9(5-2)10(6-3)7-8-11(12)13/h1-3H |
Clave InChI |
WLWMJZPFRDWAHA-UHFFFAOYSA-N |
SMILES canónico |
C#CC(=C(C#C)C#C[N+](=O)[O-])C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)-](/img/structure/B14231808.png)
![N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide](/img/structure/B14231813.png)
![3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid](/img/structure/B14231819.png)
![Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate](/img/structure/B14231820.png)

![5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14231838.png)



![[(2S,6R)-6-(3-Nitro-1H-pyrrol-1-yl)morpholin-2-yl]methanol](/img/structure/B14231868.png)

![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]thiophene](/img/structure/B14231883.png)
![4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide](/img/structure/B14231892.png)

